5-Propylthiazol-2-amine

Vue d'ensemble

Description

5-Propylthiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound this compound has the molecular formula C6H10N2S and a molecular weight of 142.22 g/mol . Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Méthodes De Préparation

The synthesis of 5-Propylthiazol-2-amine can be achieved through several synthetic routes. One common method involves the reaction of pentanal with 2-bromo- and carbamimidothioic acid in anhydrous ethanol. The reaction mixture is refluxed for six hours, followed by cooling to room temperature and extraction with dichloromethane. The organic phases are then dried over anhydrous sodium sulfate, and the solvent is removed in vacuo. The crude product is purified by column chromatography on silica gel .

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

5-Propylthiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated that 5-propylthiazol-2-amine exhibits significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted its efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for its antimicrobial action .

Antiparasitic Properties

In another notable study, derivatives of this compound were synthesized and evaluated for their antiparasitic activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The results indicated that certain derivatives exhibited potent activity, suggesting that modifications to the thiazole ring can enhance efficacy .

DNA Binding Studies

This compound has been investigated for its ability to bind DNA. Research indicates that it can form stable complexes with DNA, which may lead to applications in gene regulation and targeted drug delivery systems. The binding affinity was quantitatively assessed using fluorescence spectroscopy, revealing promising results for therapeutic applications .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes involved in metabolic pathways. Studies have shown that this compound acts as an inhibitor for certain kinases, which are pivotal in cancer cell proliferation. This inhibition can potentially lead to the development of new cancer therapies targeting these pathways .

Material Science

In addition to biological applications, this compound is being explored in material science for its potential use in creating novel polymers and nanomaterials. Its ability to act as a ligand in coordination chemistry allows it to form complexes with metal ions, which can be utilized in catalysis and sensor technology.

Case Studies

Mécanisme D'action

The mechanism of action of 5-Propylthiazol-2-amine involves its interaction with various molecular targets and pathways. In the context of its antibacterial activity, the compound is believed to inhibit the synthesis of bacterial cell walls, leading to cell lysis and death. For its anticancer activity, this compound targets specific enzymes and proteins involved in cell proliferation and apoptosis, thereby inhibiting the growth of cancer cells .

Comparaison Avec Des Composés Similaires

5-Propylthiazol-2-amine can be compared with other thiazole derivatives such as:

Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal drug with a thiazole ring.

What sets this compound apart is its unique propyl group at the C-5 position, which can influence its biological activity and chemical reactivity

Activité Biologique

5-Propylthiazol-2-amine is a member of the thiazole family, known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant data and case studies.

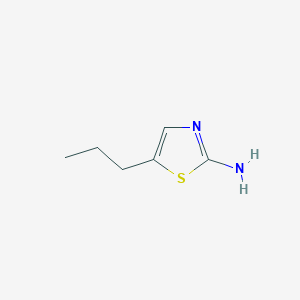

Chemical Structure and Properties

This compound features a thiazole ring substituted with a propyl group at the 5-position and an amino group at the 2-position. The general structure can be represented as follows:

Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, a study demonstrated that certain thiazole derivatives showed promising activity against HepG2 (hepatocellular carcinoma) and PC12 (pheochromocytoma) cell lines. Specifically, compounds derived from this compound were noted for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | 15 | Apoptosis induction |

| PC12 | 20 | Cell cycle arrest | |

| Thiazole Derivative A | MCF7 | 10 | Inhibition of angiogenesis |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A study found that this compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways .

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antioxidant Activity

The antioxidant potential of thiazole derivatives has been well-documented. Studies have shown that this compound possesses the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and cardioprotection .

Table 3: Antioxidant Activity Assay Results

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 72 | 25 |

| Ascorbic Acid | 95 | 10 |

Case Study: Anticancer Effects

In a controlled study involving murine models, administration of this compound resulted in a significant reduction in tumor size when compared to untreated controls. The study highlighted the compound's ability to enhance the efficacy of standard chemotherapeutic agents, suggesting a synergistic effect that warrants further investigation .

Case Study: Antimicrobial Efficacy

Another study focused on the use of this compound in treating bacterial infections in vivo. The results indicated that treatment with this compound led to a marked decrease in bacterial load and improved survival rates among infected subjects, showcasing its potential as an effective antimicrobial agent .

Propriétés

IUPAC Name |

5-propyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-2-3-5-4-8-6(7)9-5/h4H,2-3H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURBKTNKFMMSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391013 | |

| Record name | 5-propylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39136-61-3 | |

| Record name | 5-propylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-propyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.